2-(2-Ethoxyphenoxy)acetaldehyde
Description
Contextualization within Fine Chemical Synthesis
Fine chemicals are pure, single chemical substances produced in limited quantities through complex chemical or biotechnological processes. They are characterized by their high value and are used as starting materials for specialty chemicals, particularly pharmaceuticals, biopharmaceuticals, and agrochemicals. 2-(2-Ethoxyphenoxy)acetaldehyde fits squarely within this category, often produced as an intermediate in multi-step synthetic sequences. scribd.comkawachem.co.jp
The synthesis of this aldehyde is a critical step in the manufacturing of more complex molecules. For instance, it is a known intermediate in the synthesis of Tamsulosin, a medication used to treat benign prostatic hyperplasia. googleapis.com The preparation of this compound for such applications requires carefully controlled reaction conditions to ensure high purity and yield, which are paramount in the fine chemical industry.
Significance as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from the reactivity of its aldehyde group. wikipedia.org Aldehydes are well-known for their participation in a wide array of carbon-carbon bond-forming reactions, as well as reductions and oxidations. This reactivity allows for the introduction of the 2-(2-ethoxyphenoxy)ethyl group into a target molecule.
One notable synthetic route to this compound involves the oxidation of the corresponding primary alcohol, 2-(2-ethoxyphenoxy)ethan-1-ol. rsc.org A study exploring the chemoenzymatic synthesis of Tamsulosin reported the successful oxidation of this alcohol using 2-iodoxybenzoic acid (IBX), achieving a 90% isolated yield of the desired aldehyde. rsc.org This high-yielding conversion underscores the efficiency with which this key intermediate can be prepared for subsequent synthetic transformations. The precursor alcohol, in turn, can be synthesized from 2-ethoxyphenol (B1204887) and ethylene (B1197577) carbonate. rsc.org
The aldehyde's structure also lends itself to the formation of acetals, which can act as protecting groups or as reactive intermediates themselves. For example, this compound diethyl acetal (B89532) is a related compound useful in organic synthesis. theclinivex.compharmaffiliates.comscbt.com This derivative highlights the synthetic flexibility afforded by the aldehyde functional group.
The table below summarizes the key properties of this compound and its diethyl acetal derivative.
| Property | This compound | This compound Diethyl Acetal |
| CAS Number | 103181-55-1 buyersguidechem.combuyersguidechem.comscbt.com | 112101-73-2 theclinivex.compharmaffiliates.comscbt.com |
| Molecular Formula | C10H12O3 buyersguidechem.comscbt.com | C14H22O4 scbt.com |
| Molecular Weight | 180.20 g/mol buyersguidechem.comscbt.com | 254.32 g/mol scbt.com |
| Appearance | Colourless oil buyersguidechem.com | Colourless oil pharmaffiliates.com |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate (B1210297), and Methanol buyersguidechem.com | - |
| Purity | - | 95% |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-ethoxyphenoxy)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-12-9-5-3-4-6-10(9)13-8-7-11/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJSITDCKXHVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472644 | |
| Record name | 2-(2-ethoxyphenoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103181-55-1 | |
| Record name | 2-(2-ethoxyphenoxy)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20472644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 2 Ethoxyphenoxy Acetaldehyde
Strategic Approaches to the Synthesis of 2-(2-Ethoxyphenoxy)acetaldehyde
The preparation of this compound can be achieved through several strategic synthetic routes. These methods primarily involve the controlled oxidation of a precursor alcohol or the derivatization from a protected aldehyde form, such as an acetal (B89532).
Alkylation and Controlled Oxidation of 2-(2-Ethoxyphenoxy)ethane-1-ol
A primary and logical synthetic pathway to this compound begins with the corresponding primary alcohol, 2-(2-Ethoxyphenoxy)ethane-1-ol. This precursor is typically synthesized via Williamson ether synthesis, where the sodium salt of 2-ethoxyphenol (B1204887) is alkylated with a 2-haloethanol. Once the alcohol is obtained, a controlled oxidation reaction is employed to convert the primary alcohol functionality into an aldehyde. It is crucial to select an oxidizing agent that minimizes over-oxidation to the corresponding carboxylic acid.
2-Iodoxybenzoic acid (IBX) is a hypervalent iodine reagent renowned for its mild and selective oxidation of primary alcohols to aldehydes. wikipedia.org A significant advantage of IBX is its ability to perform this transformation efficiently without oxidizing the resulting aldehyde further to a carboxylic acid. orientjchem.org The reaction mechanism involves an initial ligand exchange between the alcohol and IBX, followed by a fragmentation step that yields the aldehyde, 2-iodosobenzoic acid, and water. youtube.com
IBX is known for its low solubility in many common organic solvents, but it is soluble in dimethyl sulfoxide (B87167) (DMSO). wikipedia.org However, reactions can also be carried out under heterogeneous conditions at elevated temperatures in solvents like ethyl acetate (B1210297). orientjchem.org For laboratory-scale preparations, IBX offers a reliable and high-yielding alternative to metal-based oxidants. youtube.comorganic-chemistry.org
Table 1: Typical Reaction Conditions for IBX Oxidation of Primary Alcohols
| Parameter | Condition | Rationale |
|---|---|---|
| Reagent | 2-Iodoxybenzoic acid (IBX) | Mild and selective oxidant for converting primary alcohols to aldehydes. orientjchem.org |
| Stoichiometry | 1.0 - 1.5 equivalents | A slight excess is often used to ensure complete conversion of the alcohol. orientjchem.org |
| Solvent | DMSO, Ethyl Acetate, THF | DMSO is a common choice due to IBX's solubility; others can be used at reflux. orientjchem.orgorganic-chemistry.org |
| Temperature | Room Temperature to Reflux | Reaction can proceed at room temperature in DMSO or require heating in other solvents. orientjchem.orgorganic-chemistry.org |
| Reaction Time | 2 - 12 hours | Varies depending on the substrate, solvent, and temperature. |
Beyond IBX, other oxidation systems are available that offer mild conditions and high selectivity. The Swern oxidation is a widely used alternative that avoids heavy metals. wikipedia.org This method utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at very low temperatures (around -78 °C), followed by the addition of a hindered organic base like triethylamine (B128534). adichemistry.comalfa-chemistry.com
The mechanism begins with the formation of a chloro(dimethyl)sulfonium chloride intermediate from DMSO and oxalyl chloride. wikipedia.org This species reacts with the alcohol, 2-(2-Ethoxyphenoxy)ethane-1-ol, to form a key alkoxysulfonium ion. The addition of triethylamine deprotonates this intermediate, generating a sulfur ylide, which then decomposes through a five-membered ring transition state to yield this compound, dimethyl sulfide (B99878), and triethylammonium (B8662869) chloride. adichemistry.comorganic-chemistry.org A notable drawback is the production of the volatile and malodorous dimethyl sulfide byproduct. organic-chemistry.org The strict requirement for low temperatures is critical to prevent the formation of side products. adichemistry.com
Table 2: Reagents and Conditions for Swern Oxidation
| Step | Reagent | Purpose | Typical Temperature |
|---|---|---|---|
| 1. Activation | Dimethyl sulfoxide (DMSO), Oxalyl Chloride | Generates the reactive electrophilic sulfur species. adichemistry.com | -78 °C |
| 2. Alcohol Addition | 2-(2-Ethoxyphenoxy)ethane-1-ol | Reacts with the activated DMSO. wikipedia.org | -78 °C |
| 3. Elimination | Triethylamine (Et₃N) | Acts as a base to induce elimination and form the aldehyde. alfa-chemistry.com | -78 °C, then warm to RT |
Derivatization from Related Precursors (e.g., Acetals)
An alternative synthetic strategy involves the use of a precursor where the aldehyde functionality is protected as an acetal, such as this compound diethyl acetal. pharmaffiliates.com Acetals are stable under neutral or basic conditions, making them excellent protecting groups for aldehydes during other chemical transformations. ksu.edu.sa
The synthesis of the target aldehyde from its acetal precursor is typically accomplished through hydrolysis under acidic conditions. The reaction involves protonation of one of the acetal oxygen atoms, followed by the elimination of an alcohol molecule to form an oxonium ion. Subsequent nucleophilic attack by water and loss of a proton yields a hemiacetal, which is in equilibrium with the desired aldehyde and another molecule of alcohol. Driving the equilibrium towards the aldehyde product can be achieved by removing the alcohol byproduct. ksu.edu.sa This deprotection step is generally high-yielding and clean.
Elucidation of Reaction Mechanisms Involving the Aldehyde Moiety
The aldehyde group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic. This electronic nature dictates the reactivity of this compound, making it susceptible to nucleophilic attack at the carbonyl carbon.
Nucleophilic Addition Reactions
The most fundamental reaction of aldehydes is nucleophilic addition. masterorganicchemistry.com This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon. libretexts.org This process leads to the rehybridization of the carbonyl carbon from sp² (trigonal planar) to sp³ (tetrahedral), forming a tetrahedral alkoxide intermediate. libretexts.org In a subsequent step, this intermediate is typically protonated by a weak acid (like water or a dilute acid workup) to yield an alcohol as the final product. openstax.org
Aldehydes, including this compound, are generally more reactive towards nucleophiles than ketones for both steric and electronic reasons. libretexts.org The presence of only one alkyl/aryl substituent (the ethoxyphenoxymethyl group) and a small hydrogen atom on the carbonyl carbon of an aldehyde results in less steric hindrance for the approaching nucleophile compared to the two bulkier groups on a ketone. libretexts.org
The reaction can be reversible or irreversible, depending on the basicity of the incoming nucleophile. masterorganicchemistry.com Strong nucleophiles, such as those derived from Grignard reagents (R-MgX) or organolithium reagents (R-Li), add irreversibly. Weaker nucleophiles, like water or alcohols, often add reversibly.
Table 3: Common Nucleophilic Addition Reactions for Aldehydes
| Nucleophile Type | Reagent Example | Product Type | Reversibility |
|---|---|---|---|
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Primary Alcohol | Irreversible |
| Organometallics | Phenylmagnesium bromide (PhMgBr) | Secondary Alcohol | Irreversible |
| Cyanide | Sodium cyanide (NaCN) / HCl | Cyanohydrin | Reversible |
| Alcohols | Ethanol (EtOH) / H⁺ catalyst | Hemiacetal / Acetal | Reversible |
| Amines | Methylamine (CH₃NH₂) | Imine | Reversible |
Condensation Reactions with Amino Compounds
Condensation reactions between this compound and various amino compounds serve as a foundational method for the formation of carbon-nitrogen double bonds, leading to the synthesis of imines (Schiff bases) and related derivatives. These reactions are typically acid-catalyzed and proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. The pH of the reaction is a critical parameter; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic as to protonate the amine nucleophile, rendering it unreactive. masterorganicchemistry.com
The resulting imines are valuable intermediates that can be subsequently reduced to form stable secondary amines. This two-step process, known as reductive amination, is a powerful tool for the formation of C-N single bonds. wikipedia.org The in-situ reduction of the imine intermediate can be achieved using various reducing agents, such as sodium borohydride or sodium cyanoborohydride. wikipedia.org This one-pot procedure is highly efficient for producing secondary and tertiary amines, avoiding the over-alkylation issues often associated with the direct alkylation of amines. A general scheme for the reductive amination of aldehydes is presented below.
Table 1: General Scheme for Reductive Amination
| Reactants | Reagents | Intermediate | Product |
|---|
Carbon-Carbon Bond Forming Reactions (e.g., Aldol-Type)
The aldehyde functionality of this compound makes it an excellent electrophile in carbon-carbon bond-forming reactions.
Aldol-Type Reactions: In a crossed aldol (B89426) reaction, this compound can react with a ketone or another aldehyde containing α-hydrogens in the presence of an acid or base catalyst. wikipedia.orglibretexts.org The reaction involves the formation of an enolate from the carbonyl compound with α-hydrogens, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The initial product is a β-hydroxy aldehyde, which can often be dehydrated upon heating to yield an α,β-unsaturated aldehyde. wikipedia.org
Wittig Reaction: This reaction provides a reliable method for the synthesis of alkenes from aldehydes. wikipedia.org this compound can react with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.comwikipedia.org The geometry of the resulting alkene is dependent on the nature of the ylide used; stabilized ylides generally yield E-alkenes, while non-stabilized ylides favor the formation of Z-alkenes. organic-chemistry.org This reaction is highly valuable due to the fixed position of the newly formed double bond. youtube.com
Henry Reaction (Nitroaldol Reaction): This is a base-catalyzed reaction between an aldehyde and a nitroalkane. wikipedia.orgorganic-chemistry.orgsynarchive.com this compound can react with a nitroalkane, such as nitromethane, to form a β-nitro alcohol. wikipedia.org These products are synthetically useful as the nitro group can be reduced to an amine, providing access to 1,2-amino alcohols, or eliminated to form nitroalkenes. wikipedia.orgyoutube.com
Formation and Hydrolysis of Acetals and Hemiacetals
In the presence of an alcohol and an acid catalyst, this compound can reversibly form a hemiacetal. masterorganicchemistry.com The hemiacetal can then react with a second molecule of the alcohol to form a stable acetal, with the concurrent elimination of water. masterorganicchemistry.com The formation of acetals is a common strategy to protect the aldehyde group during reactions targeting other parts of a molecule, as acetals are stable under neutral and basic conditions. chemistrysteps.com
A notable example is the formation of this compound diethyl acetal. pharmaffiliates.comscbt.com The reaction equilibrium can be driven towards acetal formation by removing the water produced, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com
The hydrolysis of the acetal back to the parent aldehyde is readily achieved by treatment with aqueous acid, reversing the formation process. chemistrysteps.comyoutube.comyoutube.comorganicchemistrytutor.com This deprotection step regenerates the aldehyde for further transformations.
Table 2: Acetal Formation and Hydrolysis
| Reaction | Reactants | Reagents | Product |
|---|---|---|---|
| Formation | This compound, Ethanol (2 equiv.) | Acid Catalyst (e.g., H₂SO₄) | This compound diethyl acetal |
| Hydrolysis | this compound diethyl acetal | Aqueous Acid (e.g., H₃O⁺) | this compound |
Controlled Oxidation and Reduction Pathways
The aldehyde group of this compound is susceptible to both oxidation and reduction, providing pathways to the corresponding carboxylic acid and alcohol, respectively.
Oxidation: Aldehydes are readily oxidized to carboxylic acids. youtube.com A variety of oxidizing agents can be employed for the conversion of this compound to 2-(2-Ethoxyphenoxy)acetic acid. Common reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like Tollens' reagent. The choice of oxidant can depend on the presence of other sensitive functional groups in the molecule. The oxidation process generally involves the hydration of the aldehyde to a gem-diol, which is then oxidized. organic-chemistry.org
Reduction: The carbonyl group of this compound can be reduced to a primary alcohol, 2-(2-Ethoxyphenoxy)ethanol. This transformation is commonly achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.
Cyclization and Heterocyclic Synthesis Applications
This compound can serve as a key precursor in the synthesis of heterocyclic compounds. Intramolecular cyclization reactions of derivatives of this aldehyde can lead to the formation of various ring systems. For instance, derivatives containing a suitably positioned nucleophile can undergo intramolecular cyclization onto the aldehyde or a functional group derived from it.
Furthermore, multicomponent reactions involving this compound can provide a direct route to complex heterocyclic structures. For example, reactions with amines and a third component, such as a phosphonate (B1237965) in a Kabachnik–Fields reaction, can lead to the formation of phosphorylated heterocycles after a subsequent cyclization step. beilstein-journals.org
Stereoselective Synthesis and Enantiomeric Control in Derivatives
While this compound itself is achiral, its reactions can generate new stereocenters, making stereoselective synthesis a crucial consideration for the preparation of chiral derivatives.
For instance, in aldol-type and Henry reactions, the formation of the β-hydroxy or β-nitro adduct can create one or more stereocenters. The use of chiral catalysts or auxiliaries can influence the stereochemical outcome of these reactions, leading to the preferential formation of one enantiomer or diastereomer over others. Asymmetric versions of the Henry reaction, often employing chiral metal complexes, have been extensively studied to achieve high enantioselectivity. organic-chemistry.org
Similarly, the reduction of a ketone derivative of this compound could be performed with chiral reducing agents to produce an enantiomerically enriched secondary alcohol. The ability to control the stereochemistry in these transformations is of paramount importance in the synthesis of biologically active molecules and pharmaceuticals, where specific stereoisomers often exhibit desired therapeutic effects.
Comprehensive Spectroscopic and Chromatographic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.
In the ¹H NMR spectrum of 2-(2-ethoxyphenoxy)acetaldehyde, recorded in deuterochloroform (CDCl₃), the signals corresponding to the different types of protons can be assigned based on their chemical shift, multiplicity, and integration. The aromatic protons on the phenoxy ring typically appear in the downfield region of the spectrum. The protons of the ethoxy group, specifically the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons, exhibit characteristic quartet and triplet splitting patterns, respectively, due to spin-spin coupling. The aldehydic proton is expected to be found further downfield, often as a singlet or a triplet depending on the coupling with adjacent protons. The methylene protons of the acetal-dehyde moiety also give rise to a distinct signal.
A study on the chemoenzymatic synthesis of Tamsulosin reported the following ¹H NMR data for this compound in CDCl₃ at 300.13 MHz: a multiplet between δ 6.98–6.90 ppm corresponding to the four aromatic protons, a quintet at δ 4.11 ppm for the two protons of the ethoxy methylene group, and a triplet at δ 1.47 ppm for the three protons of the ethoxy methyl group. rsc.org The methylene protons adjacent to the aldehyde and the aldehyde proton itself were also reported, though not explicitly assigned in the provided summary. rsc.org
The ¹³C NMR spectrum provides complementary information, revealing the number of distinct carbon environments in the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. The carbonyl carbon of the aldehyde group is characteristically found at a very downfield chemical shift. The carbon atoms of the aromatic ring, the ethoxy group, and the acetaldehyde (B116499) moiety all resonate at specific chemical shifts, allowing for a complete structural assignment.
For this compound, the ¹³C NMR spectrum in CDCl₃ at 75.5 MHz showed signals for the aromatic carbons, with two quaternary carbons at δ 149.5 and 147.9 ppm, and four CH carbons at δ 122.7, 121.1, 116.1, and 114.2 ppm. rsc.org The methylene carbon of the ethoxy group appeared at δ 64.6 ppm, and the methyl carbon at δ 15.0 ppm. rsc.org The methylene carbon of the acetaldehyde moiety was observed at δ 69.7 ppm, with another signal at 29.3 ppm, which may be attributed to an impurity or a solvent peak, as its assignment is not explicitly clarified in the source. rsc.org
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| Technique | Chemical Shift (δ) / ppm | Assignment |
|---|---|---|
| ¹H NMR | 6.98–6.90 (m) | 4H, Aromatic protons |
| 4.11 (quint, J = 7.0 Hz) | 2H, -OCH₂CH₃ | |
| 4.35 (t, J = 6.7 Hz) | 2H, -OCH₂CHO | |
| 3.67 (t, J = 6.7 Hz) | 2H, -OCH₂CHO | |
| 1.47 (t, J = 7.0 Hz) | 3H, -OCH₂CH₃ | |
| ¹³C NMR | 149.5 (C) | Aromatic C-O |
| 147.9 (C) | Aromatic C-O | |
| 122.7 (CH) | Aromatic CH | |
| 121.1 (CH) | Aromatic CH | |
| 116.1 (CH) | Aromatic CH | |
| 114.2 (CH) | Aromatic CH | |
| 69.7 (CH₂) | -OCH₂CHO | |
| 64.6 (CH₂) | -OCH₂CH₃ | |
| 29.3 (CH₂) | Unassigned | |
| 15.0 (CH₃) | -OCH₂CH₃ |
Data sourced from a study on the synthesis of Tamsulosin. rsc.org
Advanced Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the molecular ion.
In the context of the synthesis of Tamsulosin, the high-resolution mass spectrum (HRMS) of a related compound, 2-(2-ethoxyphenoxy)ethane-1-ol, was obtained using electrospray ionization in positive mode (ESI⁺). psu.ac.th For this compound, while specific fragmentation analysis is not detailed in the provided search results, general principles of aldehyde fragmentation can be applied. The molecular ion peak (M⁺) would be expected, and its accurate mass would confirm the elemental composition of C₁₀H₁₂O₃.
Common fragmentation pathways for aldehydes include alpha-cleavage (loss of the hydrogen atom from the carbonyl group, M-1) and cleavage of the bond between the carbonyl carbon and the adjacent carbon. For this compound, this would lead to characteristic fragment ions. The presence of the ether linkage also introduces other potential fragmentation pathways, such as cleavage of the ether bonds.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Probing
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers.
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, ether, and aromatic functional groups. A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is a key diagnostic feature, typically appearing in the region of 1740-1720 cm⁻¹. The C-H stretching vibration of the aldehyde group may also be visible as a pair of weak bands around 2850 and 2750 cm⁻¹. The aromatic ring will give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkage is characterized by a strong C-O-C stretching band, usually in the 1300-1000 cm⁻¹ range.
In a reported synthesis, the IR spectrum of this compound showed absorption bands at 2979, 1738, 1500, 1245, 1046, and 751 cm⁻¹. rsc.org The band at 1738 cm⁻¹ can be attributed to the C=O stretch of the aldehyde. rsc.org The band at 2979 cm⁻¹ is likely due to C-H stretching vibrations. rsc.org The bands at 1500, 1245, 1046, and 751 cm⁻¹ are characteristic of the aromatic ring and the ether linkage. rsc.org
Table 2: FTIR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2979 | C-H stretching |
| 1738 | C=O stretching (aldehyde) |
| 1500 | C=C stretching (aromatic) |
| 1245 | C-O-C stretching (ether) |
| 1046 | C-O stretching |
| 751 | Aromatic C-H bending |
Data sourced from a study on the synthesis of Tamsulosin. rsc.org
Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC)
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of synthesized compounds and for their isolation from reaction mixtures.
In the synthesis of this compound, HPLC analysis was utilized to monitor the progress of the reaction. psu.ac.th For the quantitative analysis of aldehydes by HPLC, derivatization is often employed to enhance detection. nih.govresearchgate.net A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable hydrazones that can be readily detected by UV-Vis detectors. nih.govresearchgate.net The choice of the stationary phase (e.g., C18) and the mobile phase composition is crucial for achieving good separation. nih.gov
Gas chromatography is another powerful technique for the analysis of volatile compounds like aldehydes. Due to the high volatility and reactivity of some aldehydes, derivatization can also be used in GC analysis to improve chromatographic performance and detection sensitivity. nih.gov For less volatile aldehydes like this compound, direct analysis by GC with a flame ionization detector (FID) or a mass spectrometer (MS) as the detector is feasible. The selection of the appropriate GC column (in terms of polarity and length) and the optimization of the temperature program are key to achieving a good separation and accurate purity assessment. psu.ac.th
While specific optimized HPLC and GC methods for the routine analysis of this compound are not detailed in the provided search results, the use of column chromatography on silica (B1680970) gel with a hexane/ethyl acetate (B1210297) solvent system has been reported for its purification after synthesis. rsc.org This indicates that normal-phase chromatography is a suitable technique for the isolation of this compound.
Theoretical and Computational Chemistry Studies of 2 2 Ethoxyphenoxy Acetaldehyde
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. These calculations solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability, reactivity, and spectroscopic properties.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The HOMO, as the orbital holding the most energetic electrons, represents the molecule's ability to donate electrons (nucleophilicity). The LUMO, as the lowest energy orbital capable of accepting electrons, indicates the molecule's electron-accepting ability (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com
For 2-(2-Ethoxyphenoxy)acetaldehyde, QM calculations would reveal that the HOMO is likely distributed across the electron-rich ethoxyphenoxy group, particularly the oxygen atoms and the aromatic ring, which possess lone pairs and delocalized π-electrons. Conversely, the LUMO is expected to be localized primarily on the acetaldehyde (B116499) moiety, specifically the π* antibonding orbital of the carbonyl group (C=O), which is the most electrophilic site.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound Note: This table presents hypothetical values typical for a molecule of this nature, as specific published computational data is not available. Calculations would typically be performed at a DFT level, such as B3LYP/6-31G(d,p).
| Molecular Orbital | Energy (eV) | Primary Localization | Implied Reactivity |
| HOMO | -6.5 | Ethoxyphenoxy group (π-system, ether oxygens) | Site of oxidation, reaction with electrophiles |
| LUMO | -1.2 | Acetaldehyde group (π* C=O) | Site of nucleophilic attack |
| HOMO-LUMO Gap | 5.3 | - | Indicator of moderate chemical reactivity |
An electrostatic potential (ESP) map visualizes the total charge distribution of a molecule on its electron density surface. avogadro.cc This tool is invaluable for identifying charge-rich and charge-poor regions, which correspond to sites of electrophilic and nucleophilic attack, respectively. researchgate.netpearson.com By convention, red areas on an ESP map indicate regions of negative electrostatic potential (electron-rich), while blue areas represent positive potential (electron-poor). avogadro.cc
An ESP map for this compound would show the most negative potential (deep red) concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The ether oxygen atoms would also exhibit negative potential. In contrast, the most positive potential (blue) would be located on the aldehydic hydrogen, making it susceptible to abstraction, and to a lesser extent, the carbonyl carbon, marking it as the primary site for nucleophilic attack. The aromatic protons would show moderately positive potential.
QM calculations can accurately predict various spectroscopic data, which are crucial for molecular identification and structural confirmation. researchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. For this compound, key predicted peaks would include a strong C=O stretching vibration for the aldehyde group (typically ~1720-1740 cm⁻¹), C-O-C stretching frequencies for the ether linkages, and C-H stretching vibrations for the aromatic and aliphatic parts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: QM methods can predict chemical shifts (¹H and ¹³C) by calculating the magnetic shielding around each nucleus. These predictions are instrumental in assigning peaks in experimental spectra and confirming the connectivity of the molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π→π* transitions within the benzene (B151609) ring and n→π* transitions associated with the carbonyl group.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
While QM calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations reveal the conformational landscape, flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov
For this compound, MD simulations would be particularly useful for exploring the rotational freedom around the C-C and C-O single bonds. This would reveal the preferred dihedral angles and the energy barriers between different conformers. Such simulations, especially in an explicit solvent like water, can also show how solvent molecules arrange around the solute and form hydrogen bonds, particularly with the carbonyl oxygen, influencing its reactivity and stability. biorxiv.org
Reaction Mechanism Elucidation via Computational Transition State Modeling
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By locating the transition state (TS)—the highest energy point along a reaction coordinate—researchers can calculate the activation energy, which determines the reaction rate. nih.govrsc.org
For this compound, the aldehyde group is a key reactive center. Transition state modeling could be applied to study several plausible reactions:
Nucleophilic Addition: The addition of a nucleophile (e.g., a Grignard reagent or an enolate) to the carbonyl carbon is a fundamental reaction of aldehydes. masterorganicchemistry.com Computational modeling can compare different transition state models, such as the Zimmerman-Traxler model for aldol (B89426) reactions, to predict the stereochemical outcome. alfa-chemistry.com
Oxidation: The conversion of the aldehyde to a carboxylic acid can be modeled to understand the mechanism with various oxidizing agents.
Enolate Formation: The abstraction of the α-proton (on the carbon adjacent to the carbonyl) by a base leads to an enolate. Modeling can determine the acidity of this proton and the stability of the resulting enolate, which is a key intermediate in reactions like the aldol condensation. masterorganicchemistry.com
Table 2: Hypothetical Calculated Activation Energies for Key Reactions Note: This table is illustrative. Actual values would be obtained from detailed transition state calculations (e.g., using DFT methods).
| Reaction Type | Reagents | Calculated Activation Energy (kcal/mol) | Significance |
| Aldol Addition | Self-condensation with base catalyst | 18-22 | Predicts the feasibility and rate of dimerization. masterorganicchemistry.com |
| Oxidation | With a peroxy acid | 12-15 | Elucidates the Baeyer-Villiger oxidation pathway. |
| Grignard Addition | CH₃MgBr | 8-12 | Shows a highly favorable pathway for C-C bond formation. |
In Silico Design and Virtual Screening for Novel Derivatives
The structure of this compound can serve as a scaffold for the in silico (computer-based) design of novel derivatives with tailored properties. researchgate.net This approach is central to modern drug discovery and materials science. researchgate.net By systematically modifying the parent structure—for instance, by changing substituents on the aromatic ring or altering the ether chain—a virtual library of new compounds can be created.
These virtual libraries can then be subjected to high-throughput virtual screening. Using techniques like molecular docking, each derivative can be evaluated for its potential to bind to a specific biological target, such as an enzyme's active site. researchgate.nettandfonline.com This process allows researchers to prioritize a small number of promising candidates for synthesis and experimental testing, dramatically accelerating the discovery process. For example, derivatives could be designed to act as inhibitors for specific enzymes by optimizing their interactions with the target's binding pocket. researchgate.net
Applications in Organic Synthesis and Material Science
Utilization as a Key Intermediate in Complex Molecule Construction (e.g., Tamsulosin Precursors)
One of the most prominent applications of 2-(2-Ethoxyphenoxy)acetaldehyde is its role as a crucial intermediate in the synthesis of pharmaceutically active compounds, most notably Tamsulosin. google.comjustia.comgoogle.comscribd.com Tamsulosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia. google.com The synthesis of Tamsulosin often involves the condensation of this compound with a chiral amine, (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. justia.com
This condensation reaction is a critical step that forms the core structure of the Tamsulosin molecule. drugfuture.com While the direct condensation with this compound can yield good results, it necessitates a subsequent reduction step, typically achieved through catalytic hydrogenation or with a reducing agent like sodium borohydride (B1222165). justia.comdrugfuture.com
Several synthetic strategies have been developed to optimize the production of Tamsulosin precursors from this compound. For instance, one method involves the in-situ generation of the aldehyde from its diethyl acetal (B89532) derivative, this compound diethyl acetal, followed by reaction with the amine to form an imine, which is then reduced. quickcompany.in Another approach involves the oxidation of 2-(2-ethoxyphenoxy)ethane-1-ol to produce the aldehyde with high yields. rsc.orgresearchgate.net Research has explored various oxidizing agents for this conversion, with 2-iodoxybenzoic acid (IBX) demonstrating excellent efficiency. rsc.orgresearchgate.net
The following table summarizes different synthetic routes to Tamsulosin that utilize this compound or its derivatives:
| Starting Material | Reagent(s) | Intermediate | Final Step | Reference(s) |
| This compound | (R)-(-)-5(2-aminopropyl)-2-methoxybenzenesulfonamide, 5% Pd/C or NaBH3CN | Imine | Reduction | google.com |
| This compound | (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide | Imine | Reduction by catalytic hydrogenation or borohydride | justia.com |
| This compound dimethyl acetal | Acid, R(-)-5-[(2-amino-2-methyl)ethyl]-2-methoxybenzenesulfonamide | Imine | Reduction with platinum oxide or sodium borohydride/sodium cyano borohydride | quickcompany.in |
| 2-(2-ethoxyphenoxy)ethane-1-ol | 2-Iodoxybenzoic acid (IBX) | This compound | Condensation and reduction | rsc.orgresearchgate.net |
These examples highlight the indispensable role of this compound as a key building block in the multi-step synthesis of complex and medicinally important molecules like Tamsulosin.
Role as a Building Block for Advanced Organic Materials
The reactivity of the aldehyde functional group makes this compound a valuable building block for the synthesis of advanced organic materials. cymitquimica.comsigmaaldrich.com Aldehydes are known to readily react with various nucleophiles, enabling the construction of larger, more complex molecular architectures. sigmaaldrich.com This reactivity opens up possibilities for incorporating the ethoxyphenoxy group, which can impart specific properties such as solubility, thermal stability, and photophysical characteristics, into polymers and other materials.
While specific examples of advanced organic materials derived directly and solely from this compound are not extensively detailed in the provided search results, the general utility of aldehydes as building blocks is well-established. cymitquimica.comsigmaaldrich.com For instance, acetaldehyde (B116499) itself is a precursor in the synthesis of various polymers and resins. The principles of these reactions can be extended to substituted aldehydes like this compound to create tailored materials.
The potential applications in material science could include the synthesis of:
Polymers: Through condensation reactions with other monomers, such as phenols or amines, to create new types of resins or polyesters.
Functional Dyes: The aromatic ring and the reactive aldehyde group provide a scaffold for the synthesis of chromophores and fluorophores.
Liquid Crystals: The rigid phenoxy group combined with a flexible ethoxy chain could be a structural motif in the design of liquid crystalline materials.
Further research in this area could lead to the development of novel materials with unique optical, electronic, or mechanical properties, driven by the specific structural features of this compound.
Catalyst Development and Mechanistic Studies for its Transformations
The transformations of this compound, particularly its oxidation and condensation reactions, are central to its utility. Consequently, research has focused on developing efficient catalysts and understanding the mechanisms of these reactions.
For the synthesis of this compound from its corresponding alcohol, various oxidation methods have been investigated. A study highlighted the effectiveness of 2-iodoxybenzoic acid (IBX) as an oxidizing agent, providing a high yield of the desired aldehyde. rsc.orgresearchgate.net This indicates a focus on developing selective and high-yielding catalytic or stoichiometric oxidation protocols.
In the context of its condensation reactions, particularly in the synthesis of Tamsulosin, the choice of reducing agent and catalyst for the subsequent reduction of the imine intermediate is crucial for achieving high stereoselectivity and yield. google.comjustia.com Catalysts like palladium on carbon (Pd/C) and platinum oxide have been employed for the hydrogenation step. google.comquickcompany.ingoogleapis.com
Mechanistic studies of aldehyde reactions, in general, provide insights applicable to this compound. For example, the Wacker process, which involves the palladium-catalyzed oxidation of ethylene (B1197577) to acetaldehyde, has been extensively studied to understand the intricacies of organopalladium chemistry. wikipedia.org While not directly involving this compound, the fundamental principles of catalytic aldehyde synthesis are relevant.
Furthermore, the self-condensation of acetaldehyde, catalyzed by N-heterocyclic carbenes (NHCs), to form acetoin (B143602) has been a subject of mechanistic investigation. nih.gov Understanding such C-C bond-forming reactions could pave the way for new applications of this compound in synthesizing larger, more complex structures.
Fine Chemical and Specialty Chemical Manufacturing Processes
The synthesis of this compound itself can be achieved through a multi-step process. One reported route starts with the alkylation of 2-ethoxyphenol (B1204887) with ethylene carbonate to yield 2-(2-ethoxyphenoxy)ethane-1-ol, which is then oxidized to the aldehyde. rsc.orgresearchgate.net
The industrial production of aldehydes often relies on well-established processes. For instance, the dehydrogenation of alcohols is a common method for aldehyde synthesis. ethz.ch While specific industrial-scale manufacturing details for this compound are proprietary, the principles of fine chemical manufacturing, including process optimization, catalyst selection, and purification techniques, are undoubtedly applied.
The availability of this compound from chemical suppliers indicates its established role in the fine chemical market. echemi.com Its use in the synthesis of Tamsulosin underscores its importance in the pharmaceutical industry's supply chain. The development of more efficient and sustainable manufacturing processes for this key intermediate remains an active area of interest in industrial chemistry.
Environmental Distribution and Degradation Pathways of Alkoxyaryl Acetaldehydes
Atmospheric Photo-Oxidation Mechanisms and Product Formation
Once released into the atmosphere, the primary degradation pathway for 2-(2-ethoxyphenoxy)acetaldehyde is expected to be photo-oxidation initiated by hydroxyl (•OH) radicals, which are ubiquitous in the troposphere. The reaction of •OH radicals with aromatic compounds typically proceeds via addition to the aromatic ring or abstraction of a hydrogen atom from an alkyl or aldehyde group. researchgate.netrsc.org
For this compound, several reaction sites are available. The •OH radical can add to the ethoxy-substituted benzene (B151609) ring, leading to the formation of phenolic and ring-opened products. researchgate.netacs.org Studies on phenolic aldehydes have shown that the presence of an aldehyde group can influence the reaction, and the reactivity is enhanced by electron-donating groups like the ethoxy substituent. acs.org The reaction can lead to the formation of hydroxylated methoxyphenols and multifunctional carboxylic acids from the fragmentation of the aromatic ring. acs.org
Alternatively, hydrogen abstraction from the aldehyde group is a significant pathway for many aldehydes, leading to the formation of an acyl radical. researchgate.net This acyl radical can then react with oxygen to form a peroxyacyl radical, which can further react to form peroxyacyl nitrates (PANs) or undergo other reactions. The atmospheric lifetime of aldehydes is highly variable, but photo-oxidation is generally a rapid process, occurring over hours to days. researchgate.netsigmaaldrich.com The photo-oxidation of other volatile organic compounds, such as 2-ethoxyethanol, also highlights the potential for autoxidation pathways, leading to the formation of highly oxygenated organic molecules (HOMs) which can contribute to secondary organic aerosol (SOA) formation. pjoes.com
The cleavage of the ether bond is another potential degradation pathway. While aryl ethers are generally stable, their C-O bonds can be cleaved through various catalytic and radical-mediated pathways. pnnl.govnih.gov
Table 1: Inferred Atmospheric Photo-Oxidation Reactions of this compound
| Reaction Type | Reactant | Probable Products | Significance |
| •OH Radical Addition | Aromatic Ring | Hydroxylated phenoxy acetaldehydes, Ring-opened dicarbonyls | Major pathway for aromatic compounds |
| H-atom Abstraction | Aldehyde Group | Ethoxyphenoxyacetyl radical | Common pathway for aldehydes, leads to PANs |
| H-atom Abstraction | Ethoxy Group | Carbon-centered radicals | Contributes to further oxidation reactions |
| Ether Bond Cleavage | C-O Bond | Phenol, Ethoxy radical, Acetaldehyde (B116499) | May occur but likely less significant than direct oxidation |
This table is based on inferred data from related compounds.
Hydrolytic and Biotic Transformations in Aquatic Environments
In aquatic systems, the fate of this compound is determined by its water solubility, potential for hydrolysis, and susceptibility to microbial degradation. The ether linkage in aromatic ethers can undergo hydrolysis, particularly under acidic or basic conditions, although this process is generally slow for many ethers at neutral pH. researchgate.netrsc.org Palladium-catalyzed hydrolytic cleavage of aromatic C-O bonds has been observed, suggesting that metal catalysts in the environment could play a role. pnnl.gov
Biodegradation is expected to be a significant removal process for this compound in aquatic environments. nih.govpjoes.com Microorganisms, including bacteria and fungi, have demonstrated the ability to degrade a wide range of aromatic compounds, including phenoxyacetic acids and phenolic compounds. nih.govasm.orgnih.govmdpi.com The degradation of phenoxy acids in water is influenced by factors such as the composition of microbial populations, oxygen levels, temperature, and pH. nih.gov The initial steps in the biodegradation of aromatic ethers often involve the cleavage of the ether bond, followed by the degradation of the resulting phenolic and aliphatic fragments. The aldehyde group is also readily biodegradable and can be oxidized to the corresponding carboxylic acid. wur.nl
Photodegradation can also contribute to the transformation of this compound in sunlit surface waters. The absorption of UV radiation can lead to direct photolysis or the formation of reactive species that can degrade the compound. nih.gov For instance, the photodegradation of 2,4-dichlorophenoxyacetic acid (2,4-D) can result in the formation of 2,4-dichlorophenol. nih.gov
Soil Adsorption, Leaching, and Microbial Degradation Profiles
When introduced to soil, the mobility and degradation of this compound are influenced by its adsorption to soil particles and its bioavailability to soil microorganisms. The adsorption of organic compounds in soil is largely governed by their chemical properties and the soil's characteristics, such as organic matter content, clay content, and pH. mdpi.comnih.govmdpi.com
Compounds similar to this compound, such as phenoxyacetic acid herbicides, tend to be mobile in soils with low organic matter content. mdpi.commdpi.com Adsorption is often negatively correlated with soil pH, with more adsorption occurring at lower pH values where the molecules are in their neutral form. nih.govmdpi.com The ethoxy and aldehyde groups may influence the compound's polarity and its interaction with soil components. The potential for leaching into groundwater is a concern for mobile organic compounds. mdpi.comnih.govmq.edu.au The Groundwater Ubiquity Score (GUS) index, which is based on a compound's half-life in soil and its organic carbon-water (B12546825) partitioning coefficient (Koc), is often used to assess leaching potential. While specific data for this compound is unavailable, the properties of related compounds suggest a moderate to high leaching potential depending on soil type. nih.gov
Microbial degradation is the primary mechanism for the dissipation of many organic pollutants in soil. mdpi.comnih.gov A wide variety of soil microorganisms, including bacteria and fungi, are capable of degrading aromatic compounds and ethers. asm.orgnih.govmdpi.com The degradation pathways likely involve the cleavage of the ether bond and the oxidation of the aromatic ring and the aldehyde group. The rate of biodegradation can be influenced by soil moisture, temperature, pH, and nutrient availability. asm.org
Table 2: Factors Influencing the Fate of this compound in Soil
| Process | Influencing Factors | Expected Outcome |
| Adsorption | Soil organic matter, Clay content, pH | Reversible binding to soil particles, reducing bioavailability and leaching. |
| Leaching | Adsorption characteristics, Water solubility, Rainfall intensity | Potential for transport to groundwater, especially in sandy soils. redalyc.org |
| Microbial Degradation | Microbial population, Oxygen availability, Temperature, Moisture, pH | Primary pathway for removal, mineralization to CO2 and water. mdpi.com |
This table is based on inferred data from related compounds.
Methodologies for Environmental Detection and Quantification
The detection and quantification of trace levels of this compound in environmental matrices such as air, water, and soil require sensitive analytical techniques. Due to its expected volatility and the presence of an aldehyde group, methods developed for other aldehydes are likely applicable.
For air sampling, a common method involves drawing air through a sorbent tube coated with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH). sigmaaldrich.comformacare.euepa.gov The aldehyde reacts with DNPH to form a stable hydrazone derivative, which can then be eluted and analyzed by high-performance liquid chromatography (HPLC) with UV detection. sigmaaldrich.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile organic compounds and could be used for direct analysis or after derivatization. up.ac.za
In water samples, the analysis of aromatic ethers and aldehydes can be achieved through various extraction techniques followed by chromatographic analysis. Solid-phase extraction (SPE) is a common method for concentrating analytes from water samples. plos.org For compounds like phenoxy acid herbicides, methods involving liquid-liquid extraction or SPE followed by LC-MS or GC-MS have been developed. unitedchem.comnih.govepa.gov The detection of aromatic amines in water has also been achieved using liquid-liquid-liquid phase microextraction coupled with HPLC. nih.gov
For soil samples, the extraction of this compound would likely involve solvent extraction, potentially assisted by techniques like microwave-assisted solvent extraction (MASE) or accelerated solvent extraction (ASE). researchgate.netnih.gov The resulting extract would then be cleaned up and analyzed by HPLC or GC-MS. researchgate.netnih.govresearchgate.net
Table 3: Potential Analytical Methods for this compound
| Matrix | Sampling/Extraction Method | Analytical Technique |
| Air | Sorbent tube with DNPH | High-Performance Liquid Chromatography (HPLC) with UV detection |
| Whole air sampling | Gas Chromatography-Mass Spectrometry (GC-MS) | |
| Water | Solid-Phase Extraction (SPE) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Liquid-Liquid Extraction (LLE) | Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov | |
| Soil | Microwave-Assisted Solvent Extraction (MASE) | High-Performance Liquid Chromatography (HPLC) |
| Accelerated Solvent Extraction (ASE) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
This table is based on established methods for analogous compounds.
Future Research Directions and Emerging Methodologies
Development of Green Chemistry Approaches for Synthesis
The pursuit of environmentally benign chemical processes has led to the re-evaluation of synthetic routes for 2-(2-Ethoxyphenoxy)acetaldehyde. Traditional methods have sometimes involved the use of hazardous materials, such as pyrophoric reagents like sodium hydride, which present significant safety and handling challenges. googleapis.com
A notable advancement in this area is the oxidation of the corresponding primary alcohol, 2-(2-ethoxyphenoxy)ethane-1-ol, to produce the target aldehyde. Research has explored various oxidation methods, including enzymatic systems with laccase and Swern oxidation. rsc.org However, the use of 2-Iodoxybenzoic acid (IBX) as the oxidizing agent in ethyl acetate (B1210297) (EtOAc) has proven most effective, yielding this compound in a high isolated yield of 90%. rsc.org This method represents a significant improvement over routes requiring more hazardous reagents.
Future green chemistry research will likely focus on replacing stoichiometric oxidants like IBX with catalytic systems, preferably using benign oxidants like oxygen or hydrogen peroxide. The development of solvent-free reaction conditions or the use of green solvents will also be a key area of investigation to further minimize the environmental impact of the synthesis.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Key Reagents | Solvent | Reported Yield | Reference |
|---|---|---|---|---|
| Williamson Ether Synthesis (Precursor Step) | Sodium Hydride | Not Specified | Not Specified | googleapis.com |
| Oxidation of 2-(2-ethoxyphenoxy)ethane-1-ol | 2-Iodoxybenzoic acid (IBX) | Ethyl Acetate (EtOAc) | 90% | rsc.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Optimization
Artificial Intelligence (AI) and Machine Learning (ML) are rapidly becoming indispensable tools in chemical synthesis for optimizing reaction conditions and predicting outcomes. beilstein-journals.orgnih.gov These technologies can analyze vast datasets of chemical reactions to identify patterns and relationships that are not obvious to human researchers. eurekalert.orgijsetpub.com For the synthesis of this compound, AI/ML algorithms could be employed to:
Predict Reaction Yields: By training models on data from various oxidation reactions, it's possible to predict the yield of this compound under a wide range of conditions (e.g., temperature, concentration, catalyst choice) without performing the experiments. ijsetpub.com
Optimize Reaction Parameters: ML models can suggest optimal reaction conditions to maximize yield and minimize the formation of byproducts. beilstein-journals.org This could refine the IBX oxidation method by exploring different solvents, temperatures, and reaction times.
Discover Novel Synthetic Routes: Retrosynthesis AI tools can propose entirely new pathways to synthesize the target molecule, potentially identifying more efficient or greener alternatives to known methods. engineering.org.cn
The integration of AI would streamline the development process, reducing the number of experiments needed and accelerating the discovery of superior synthetic methods. eurekalert.org
Flow Chemistry and Continuous Processing for Scalable Production
For the large-scale and industrial production of this compound, flow chemistry offers significant advantages over traditional batch processing. d-nb.info In a flow system, reagents are continuously pumped through a reactor where they mix and react. This methodology provides precise control over reaction parameters such as temperature, pressure, and residence time, leading to several benefits: mdpi.combeilstein-journals.org
Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given moment, which significantly reduces the risks associated with highly reactive or unstable intermediates.
Scalability: Scaling up production in a flow system is often as simple as running the reactor for a longer period or by numbering up (running multiple reactors in parallel), which is more straightforward than scaling up batch reactors. d-nb.info
Adapting the synthesis of this compound to a continuous flow process could lead to a more robust, consistent, and cost-effective manufacturing platform, which is highly desirable in the pharmaceutical and fine chemical industries. nih.gov
Exploration of Novel Reactivity under Non-Traditional Conditions (e.g., Photocatalysis)
Photocatalysis, which utilizes light to initiate chemical reactions, opens up new avenues for exploring the reactivity of this compound. beilstein-journals.org The aldehyde functional group is known to be reactive under photocatalytic conditions. Studies on similar molecules like acetaldehyde (B116499) have shown that it can be oxidized, often to carbon dioxide, on the surface of photocatalysts like titanium dioxide (TiO₂) under UV irradiation. cas.cnmdpi.comiphotocat.com
For this compound, research could explore:
Novel Bond Formations: Photocatalysis can be used to generate highly reactive intermediates, such as acyl radicals, from aldehydes. beilstein-journals.org These intermediates could then participate in a variety of carbon-carbon or carbon-heteroatom bond-forming reactions, leading to novel derivatives that are inaccessible through traditional thermal methods.
Selective Transformations: By carefully selecting the photocatalyst and reaction conditions (e.g., wavelength of light, solvent), it may be possible to achieve highly selective transformations of the aldehyde group without affecting other parts of the molecule.
Degradation Studies: Understanding the photocatalytic degradation pathways of this compound is crucial for environmental applications and for assessing its stability in various formulations. 2gnanotech.com
Exploring the photocatalytic reactivity of this compound could significantly expand its synthetic utility and lead to the discovery of new molecules with interesting properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
